N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide involves complex reactions and methodologies. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles with functional groups at the 2-position in one step, illustrating the type of chemical reactions utilized in synthesizing related compounds (Sakamoto et al., 1988). Another synthesis pathway involves Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, fully characterized by various spectroscopic techniques (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(3,4-Dimethylphenyl)methanesulfonamide, reveals intricate details about their configuration. The amide H atoms and methanesulfonyl group's positioning illustrate the compounds' potential interactions with biological receptors, essential for understanding their chemical behavior and reactivity (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions, such as the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides to yield chiral pyrrolidin-3-ones, highlight the reactive versatility of methanesulfonamide derivatives. These reactions are pivotal in understanding the compound's chemical properties and potential applications (Králová et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of methanesulfonamide derivatives can be intricate. Studies like those on N-(3,4-Dimethylphenyl)methanesulfonamide provide insight into how these physical properties are influenced by molecular structure (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of N-{4-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide derivatives, including reactivity, stability, and interactions with other compounds, are crucial for their potential applications. Studies on related compounds, like the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, offer a glimpse into the chemical behavior and reactivity patterns of these molecules (Furukawa, Hata, Shigeta, & Urabe, 2019).
properties
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-7-9-16(10-8-11)14(17)12-3-5-13(6-4-12)15-20(2,18)19/h3-6,11,15H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERJKOUQVQILJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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